molecular formula C19H20N2O3S B3756915 4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B3756915
M. Wt: 356.4 g/mol
InChI Key: ULRVKKLLWQMSDX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure that includes a methoxyphenoxy group, a benzothiazole ring, and a butanamide chain, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via a nucleophilic aromatic substitution reaction, using a suitable methoxyphenol derivative and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting amide groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenoxy group or the benzothiazole ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, organometallic compounds

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Halogenated derivatives, organometallic adducts

Scientific Research Applications

4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-5-10-16-17(12-13)25-19(20-16)21-18(22)4-3-11-24-15-8-6-14(23-2)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVKKLLWQMSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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